3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

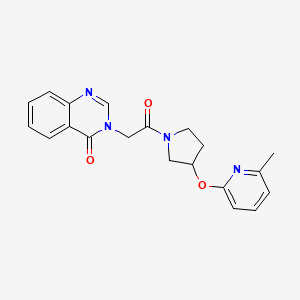

The compound 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one belongs to the 3H-quinazolin-4-one class, a scaffold renowned for diverse therapeutic activities, including anticancer, antifungal, and CNS modulation . Its structure features:

- A quinazolin-4(3H)-one core, known for hydrogen-bonding interactions with biological targets.

- A pyrrolidin-1-yl-2-oxoethyl side chain, providing conformational flexibility.

Properties

IUPAC Name |

3-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-14-5-4-8-18(22-14)27-15-9-10-23(11-15)19(25)12-24-13-21-17-7-3-2-6-16(17)20(24)26/h2-8,13,15H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMGIJFOYPKSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrolidine moiety: This step involves the reaction of the quinazolinone intermediate with a pyrrolidine derivative.

Attachment of the 6-methylpyridin-2-yl group: This is typically done through nucleophilic substitution reactions, where the pyrrolidine intermediate reacts with a 6-methylpyridin-2-yl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Materials Science: The unique structural properties of this compound make it useful in the design of advanced materials, such as organic semiconductors and polymers.

Biological Research: It is used in studies to understand its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred biological implications:

Key Observations

A. Substituent Effects on Bioactivity

- The target compound lacks halogens, suggesting divergent mechanisms.

- Heterocyclic Linkers : The target’s pyrrolidine-oxy-pyridine side chain contrasts with piperidine-based analogs (e.g., ). Pyrrolidine’s smaller ring size may confer greater conformational flexibility, influencing target binding kinetics .

B. Core Modifications

- Benzoquinazolinone vs. Quinazolinone: Benzoquinazolinone 12 () demonstrates enhanced potency due to extended aromaticity, whereas the target’s simpler quinazolinone core may prioritize metabolic stability .

- Oxadiazole and Thioacetamide Conjugates : Derivatives like compound 11 () with 1,3,4-oxadiazole moieties show improved antioxidant capacity, suggesting the target’s pyridine-pyrrolidine system could be optimized for redox activity .

C. Physicochemical Properties

- The target’s 6-methylpyridin-2-yloxy group increases lipophilicity (clogP ~2.8 estimated) compared to polar analogs like N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (), which contains sulfonamide and thioether groups (clogP ~1.2) .

- 2-Oxoethyl Linker : This moiety may facilitate hydrogen bonding with catalytic residues in enzymes, akin to carbonyl-containing derivatives in and .

Biological Activity

The compound 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Structural Characteristics

The structural formula of the compound includes a quinazolinone core, which is known for its diverse biological properties. The presence of a 6-methylpyridin-2-yl ether and a pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The molecular structure can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Quinazolin-4(3H)-one |

| Functional Groups | Pyrrolidine ring, 6-methylpyridine ether |

| Key Features | Heterocyclic compound with potential enzyme inhibition properties |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. A notable study reported that certain quinazolinone derivatives displayed IC50 values ranging from 10 μM to 12 μM against these cell lines, suggesting potent cytotoxic effects .

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors implies potential activity against various enzymes. Preliminary studies suggest it may interact with kinases involved in cancer progression, although specific data on this compound's inhibitory effects remain limited. Further investigations are necessary to elucidate its mechanism of action.

Antimicrobial Activity

Quinazolinones have been documented for their antibacterial and antifungal properties. The presence of heterocyclic rings in the structure enhances their ability to disrupt microbial cell functions. While direct studies on this specific compound are scarce, related quinazolinone derivatives have shown promising antimicrobial effects .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazolinone derivatives, revealing that compounds with similar structural features to our target compound demonstrated significant growth inhibition in cancer cell lines. Notably, compounds exhibited dose-dependent cytotoxicity, reinforcing the need for further exploration of this compound's effects .

- Mechanistic Insights : Investigations into the mechanism of action suggest that quinazolinones may interfere with signaling pathways crucial for tumor growth and survival. By binding to specific receptors or enzymes, these compounds could alter cellular responses leading to apoptosis in cancer cells.

- Synthesis and Optimization : The synthesis of this compound involves multi-step organic reactions, optimizing conditions for yield and purity. Techniques such as microwave-assisted synthesis have been shown to enhance reaction efficiency .

Q & A

Q. How can research on this compound be integrated into broader pharmacological or chemical theories?

- Methodology : Link SAR findings to established frameworks like lock-and-key binding models or transition-state analog theories. For example, the pyrrolidine-2-one moiety may mimic peptide bonds in enzyme inhibition. Use cheminformatics tools (e.g., QSAR) to predict novel analogs with enhanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.